molecular formula C18H19FN6 B2918943 SEN177 CAS No. 2117405-13-5

SEN177

Cat. No.: B2918943
CAS No.: 2117405-13-5
M. Wt: 338.4 g/mol
InChI Key: AJIAMIPUWJQSPR-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluoropyridine moiety and a piperidine ring fused to a 1,2,4-triazole group. This compound is cataloged as a building block (EN300-1697167) by Enamine Ltd., with applications in medicinal chemistry and drug discovery . Its structure combines fluorinated aromatic systems and nitrogen-rich heterocycles, which are common in bioactive molecules targeting neurological disorders, infectious diseases, and metabolic pathways.

Properties

IUPAC Name

2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIAMIPUWJQSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117405-13-5
Record name 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEN177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SEN177 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

SEN177 has a wide range of scientific research applications:

    Chemistry: this compound is used as a tool compound to study the inhibition of glutaminyl cyclase and its effects on protein aggregation.

    Biology: In biological research, this compound helps in understanding the role of glutaminyl cyclase in cellular processes and its potential as a therapeutic target.

    Medicine: this compound is being investigated for its potential in treating neurodegenerative diseases, particularly Huntington’s disease, by reducing protein aggregation.

    Industry: This compound’s inhibitory properties are explored for developing new drugs and therapeutic agents

Mechanism of Action

SEN177 exerts its effects by inhibiting glutaminyl cyclase (QPCT), which prevents the formation of pyroglutamate-modified proteins. This inhibition reduces the aggregation of proteins with polyglutamine or polyalanine repeats, such as mutant huntingtin, thereby decreasing the formation of toxic aggregates in neurons. The molecular targets include the active site of QPCT, where this compound binds and blocks its enzymatic activity .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine/Nitro Substituents : The target compound’s 6-fluoropyridine group enhances metabolic stability and bioavailability compared to chlorophenyl or nitro-substituted analogs (e.g., Compounds 18, 20) . However, nitro groups in Compound 20 improve anti-tuberculosis potency (MIC: 0.25 µg/mL) due to increased electrophilicity .
  • Piperidine vs. Alkyne/Thioether Linkers : The piperidine-triazole motif in the target compound may improve solubility and CNS penetration relative to thioether-linked analogs (e.g., Compound 49) .
  • Triazole Positioning : AZD2066 and related mGluR5 antagonists (e.g., 4-[5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl]pyridine) demonstrate that triazole placement at the 3-position of pyridine is critical for receptor binding .

Physicochemical Data

  • NMR and Spectral Analysis : The target compound’s structure is validated via commercial catalog listings, while analogs (e.g., Compound 49, AZD2066) are characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .
  • Stability : Fluorine in the target compound likely reduces oxidative metabolism compared to methylthio or nitro groups in other triazolyl pyridines .

Biological Activity

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine, also known as SEN177, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN6, with a molecular weight of 338.4 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety linked to a 4-methyl-1,2,4-triazole. This structural configuration enhances its binding affinity to various biological targets.

This compound has been primarily studied for its role as an inhibitor of glutaminyl cyclase (QPCT), which is implicated in the aggregation of mutant huntingtin (mHTT) proteins associated with Huntington's disease. Research indicates that this compound effectively reduces the aggregation of mHTT in mammalian cells and model organisms, suggesting a dose-dependent mechanism of action that involves QPCT inhibition.

Key Findings:

  • Inhibition of mHTT Aggregation : this compound demonstrated significant reductions in mHTT aggregation in vitro and in vivo models.
  • Polyglutamine Toxicity : The compound showed protective effects against polyglutamine toxicity, which is critical for therapeutic strategies targeting neurodegenerative diseases .

Biological Activity

This compound exhibits multiple biological activities that are relevant for therapeutic applications:

1. Neuroprotective Effects

This compound was shown to mitigate the toxic effects associated with polyglutamine diseases by inhibiting the aggregation of harmful proteins. This property is particularly beneficial in the context of Huntington's disease.

2. Anticancer Potential

Recent studies suggest that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. Its triazole moiety may enhance interactions with protein targets critical for cell signaling and proliferation .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
This compound Pyridine ring with fluorine; triazole-piperidineInhibits mHTT aggregation; anticancer
4-Methyl-1,2,3-triazole Contains a triazole ringKnown for kinase inhibition
6-Fluoropyridine Fluorinated pyridine baseUsed in various drug formulations
2-(1H-pyrazol-3-yl)pyridine Pyrazole and pyridine combinationExhibits antibacterial properties

Case Studies

Several case studies have highlighted the efficacy of this compound in reducing neurodegenerative symptoms:

Case Study 1: Huntington's Disease Model

In a Drosophila model of Huntington's disease, treatment with this compound resulted in a significant decrease in motor dysfunction and improved survival rates compared to untreated controls. The study concluded that this compound's ability to inhibit mHTT aggregation directly correlates with its neuroprotective effects.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's effectiveness was linked to its structural components that facilitate binding to target proteins involved in cancer progression .

Q & A

Basic: What are common synthetic routes for preparing 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine?

The synthesis typically involves modular assembly of the pyridine, triazole, and piperidine moieties. Key steps include:

  • Pyridine functionalization : Fluorination at the 6-position of pyridine using agents like KF in DMSO, followed by coupling reactions to introduce the triazole-piperidine subunit .
  • Triazole formation : Acid hydrazides (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) react with isothiocyanates under basic conditions (aqueous NaOH) to form 1,2,4-triazole-3-thiol intermediates .
  • Piperidine coupling : Alkylation or aminomethylation of the triazole with substituted piperidines using formaldehyde and secondary amines .
    Methodological optimization should prioritize regioselectivity and yield monitoring via HPLC or LC-MS.

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR : 1^1H and 19^19F NMR confirm fluoropyridine substitution patterns and piperidine/triazole connectivity. For example, fluorine chemical shifts near δ -110 ppm (pyridine-F) and δ -60 ppm (CF3_3 groups in analogs) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the piperidine-triazole subunit, as seen in structurally related triazole-pyridine hybrids .

Advanced: How can reaction conditions be optimized for introducing the 6-fluoro group on the pyridine ring?

Fluorination efficiency depends on:

  • Reagent selection : KF or CsF in polar aprotic solvents (DMSO, DMF) enhances nucleophilic substitution at the 6-position of 2-chloropyridine precursors .
  • Temperature control : Reactions at 80–100°C minimize side products (e.g., defluorination or ring-opening) .
  • Catalysts : Crown ethers (18-crown-6) improve fluoride ion solubility and reactivity .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the fluorinated intermediate.

Advanced: How to address contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in activity (e.g., antibacterial vs. inactive results) may arise from:

  • Structural variations : Compare substituent effects (e.g., 4-methyltriazole vs. unsubstituted triazole) on target binding, as seen in related 1,2,4-triazole derivatives .
  • Assay conditions : Validate bioactivity under standardized pH and temperature, as protonation states of the piperidine nitrogen influence receptor interactions .
  • Metabolic stability : Use LC-MS/MS to assess in vitro degradation, which may explain false negatives in cell-based assays .

Advanced: What computational strategies are effective for predicting the compound’s binding mode to biological targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or bacterial DHFR). Focus on the triazole’s hydrogen-bonding capacity and the fluoropyridine’s hydrophobic surface .
  • MD simulations : Run 100-ns trajectories to assess stability of the piperidine conformation in aqueous vs. membrane environments .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends from analogs like 6-(4-chlorophenyl)-oxazolopyridines .

Basic: How to analyze purity and stability of the compound under storage conditions?

  • Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis of the fluoropyridine or triazole ring .
  • Storage : Store at -20°C under argon to prevent oxidation of the piperidine nitrogen .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

  • Solvent optimization : Replace DMSO with cheaper alternatives (e.g., DMAc) for fluorination steps while maintaining reaction efficiency .
  • Catalyst recycling : Immobilize crown ether catalysts on silica gel to reduce costs .
  • Workflow automation : Use flow chemistry for continuous piperidine coupling and triazole formation, minimizing intermediate isolation .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the 4-methyltriazole with a 4-cyano or 4-aminomethyl group to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace labile C-H bonds in the piperidine ring with C-D bonds to slow metabolism .
  • Prodrug approaches : Mask the triazole nitrogen as a phosphonate ester for enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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